molecular formula C14H18N2O2 B12931959 Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B12931959
M. Wt: 246.30 g/mol
InChI Key: NRDFHLJYVIKWTL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name (3aR,6aS)-benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate reflects its bicyclic system and stereochemical configuration. The parent structure, pyrrolo[3,2-b]pyrrole, consists of two fused pyrrolidine rings sharing adjacent nitrogen atoms at positions 1 and 4. The prefix hexahydro denotes full saturation of the bicyclic system, while the benzyl carboxylate substituent is attached to the nitrogen at position 1. The stereodescriptors (3aR,6aS) specify the absolute configuration of the two bridgehead carbons (3a and 6a) in the bicyclic framework.

Synonymous nomenclature includes rel-Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate and Pyrrolo[3,2-b]pyrrole-1(2H)-carboxylic acid, hexahydro-, phenylmethyl ester, (3aR,6aS)-rel-, which emphasize the relative stereochemistry and ester functional group. The CAS registry number 1357353-10-6 uniquely identifies this compound in chemical databases.

Nomenclature Parameter Description
Parent Bicyclic System Pyrrolo[3,2-b]pyrrole (fused pyrrolidine rings at positions 3 and 2 of the b-ring)
Substituents Benzyl carboxylate at N1
Stereochemical Descriptors 3aR, 6aS
Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol

Properties

IUPAC Name

benzyl 2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDFHLJYVIKWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

  • Intramolecular Cyclization: Starting from linear diamine or amino acid derivatives, intramolecular nucleophilic attack forms the fused bicyclic ring system. This can be achieved under acidic or basic conditions depending on the precursor's functional groups.
  • Condensation Reactions: Condensation of amino acid derivatives with aldehydes or ketones followed by reduction and cyclization steps.
  • Use of Protected Intermediates: Protecting groups such as benzyl esters are introduced early to prevent side reactions and facilitate purification.

Esterification

  • The benzyl ester group is commonly introduced by reacting the carboxylic acid intermediate with benzyl alcohol under acidic catalysis or by using benzyl chloroformate reagents.
  • Alternatively, benzyl-protected amino acid derivatives can be used as starting materials to streamline synthesis.

Detailed Preparation Methods from Literature and Supplier Data

Step Description Conditions Notes
1 Preparation of amino acid or diamine precursor Standard peptide coupling or amino acid synthesis methods Starting materials often commercially available or synthesized via known routes
2 Protection of carboxyl group as benzyl ester Reaction with benzyl alcohol and acid catalyst or benzyl chloroformate Protects acid functionality during cyclization
3 Cyclization to form hexahydropyrrolo[3,2-b]pyrrole core Intramolecular nucleophilic substitution or condensation under reflux or microwave conditions Stereochemistry controlled by choice of reagents and conditions
4 Purification Chromatography (silica gel, reverse phase) or crystallization Ensures high purity and isolation of desired isomer
5 Characterization NMR, MS, IR, melting point Confirms structure and stereochemistry

Example Synthetic Route (Generalized)

  • Starting Material: Benzyl-protected amino acid derivative (e.g., benzyl 4-aminobutanoate).
  • Cyclization: Treatment with a suitable cyclizing agent or under heating to induce ring closure forming the bicyclic hexahydropyrrolo[3,2-b]pyrrole skeleton.
  • Workup: Extraction and purification by chromatography.
  • Final Product: this compound isolated as a pure isomer.

Research Findings and Optimization

  • Stereochemical Control: The stereochemistry at the ring junctions (3a and 6a positions) is critical for biological activity and is controlled by the choice of chiral starting materials or chiral catalysts during cyclization.
  • Yield and Purity: Optimized reaction conditions, such as solvent choice, temperature, and reaction time, significantly affect yield and purity. Use of continuous flow reactors has been suggested for scale-up to improve reproducibility and safety.
  • Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are standard for isolating pure isomers and removing side products.

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Product
Starting Material Benzyl-protected amino acid or diamine Determines stereochemistry and ring formation
Cyclization Method Intramolecular nucleophilic substitution or condensation Forms bicyclic core
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or alcohols Influences reaction rate and selectivity
Temperature 60–120 °C (reflux or microwave) Controls reaction kinetics and stereoselectivity
Catalyst Acidic or basic catalysts (e.g., HCl, triethylamine) Facilitates cyclization and esterification
Purification Chromatography, recrystallization Ensures high purity and isomer separation

Chemical Reactions Analysis

Types of Reactions

Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate and analogous compounds:

Compound Name Key Structural Features Functional Group Modifications Applications/Significance Reference(s)
This compound Bicyclic pyrrolidine, benzyl ester, (3aR,6aR)-configuration None Chiral building block for pharmaceuticals; high enantiomeric purity (e.g., 99% ee)
tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate tert-Butyl ester substituent Ester group (tert-butyl vs. benzyl) Improved stability under acidic conditions; intermediate for glycosidase inhibitors
Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate 5-Oxo group on the pyrrolidine ring Oxo group introduces ketone functionality Potential for further functionalization (e.g., nucleophilic additions)
Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate 3a-Amino and 5-oxo groups Amino and oxo groups enhance hydrogen bonding Candidate for enzyme inhibition studies (e.g., proteases)
(3aS,6aR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Stereochemical inversion (3aS,6aR) vs. (3aR,6aR) Altered spatial arrangement Demonstrates stereoselectivity in catalytic reactions

Physicochemical Properties

  • Solubility : Benzyl esters (e.g., C₁₄H₁₈N₂O₂ ) exhibit moderate solubility in polar aprotic solvents (e.g., THF, MeCN), whereas tert-butyl derivatives show enhanced lipophilicity .
  • Stability: The tert-butyl group confers resistance to acidic hydrolysis compared to benzyl esters, which are cleavable under hydrogenolysis .

Biological Activity

Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, also referred to as (3aS,6aR)-benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, is a compound characterized by its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • Structural Features : The compound features a benzyl group and a five-membered carbonyl-containing ring, which contribute to its diverse reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Related compounds have demonstrated significant antimicrobial effects against various pathogens. For instance, derivatives of pyrrole structures are known for their antibacterial properties due to mechanisms such as inhibition of DNA gyrase .
  • Anticancer Properties : Compounds similar to benzyl hexahydropyrrolo[3,2-b]pyrrole have shown potential in inhibiting tumor growth in various cancer models. A study indicated that certain pyrrole derivatives could suppress tumor growth in ovarian cancer xenografts by up to 100% .
  • Neuroprotective Effects : Some structural analogs have been evaluated for neuroprotective activities, suggesting potential applications in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Core Structure : This can be achieved through cyclization reactions involving suitable precursors such as diamines and diesters under controlled conditions.
  • Carboxylation : The introduction of the carboxylate group is often performed using carboxylic acid derivatives or carbon dioxide as a carboxylating agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus at low concentrations (0.88 µg mm^-2) compared to standard antibiotics like cefotaxime .
Anticancer ResearchHighlighted the ability of related compounds to inhibit tumor growth in xenograft models with significant efficacy against ovarian cancer .
Neuroprotection StudiesInvestigated the potential for neuroprotective effects in models of neurodegeneration, indicating promise for therapeutic applications.

Q & A

What are the key synthetic strategies for preparing benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, and how does stereochemical control impact yield?

Basic Methodological Answer:
The synthesis typically involves cyclization of pyrrolidine precursors followed by benzyl esterification. For example, tert-butyl analogs (e.g., tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate) are synthesized via Pd-catalyzed cross-coupling or ring-closing metathesis . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, as seen in related compounds where BINAP ligands and palladium catalysts enable asymmetric synthesis . Key steps include:

  • Cyclization : Use of bases (e.g., NaOtBu) in toluene to form the bicyclic core.
  • Protection/Deprotection : tert-butyl or benzyl groups are introduced via carbamate formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates the product (≥95% purity) .

How can researchers resolve discrepancies in NMR data for this compound when synthesized via different routes?

Advanced Methodological Answer:
Contradictions in NMR peaks (e.g., δ 7.38–7.29 ppm for aromatic protons vs. δ 6.71 ppm for aliphatic protons) may arise from residual solvents, diastereomeric impurities, or rotameric equilibria. To address this:

  • Dynamic NMR (DNMR) : Conduct variable-temperature NMR to identify rotamers (e.g., coalescence temperature analysis) .
  • Chiral HPLC : Use CHIRALCEL AD/OD-H columns with n-hexane/i-PrOH gradients to separate enantiomers and quantify enantiomeric excess (e.g., 87–99% ee) .
  • X-ray Crystallography : Resolve absolute configuration ambiguities, as demonstrated for structurally related ethyl esters .

What advanced applications does this compound have in enantioselective catalysis or medicinal chemistry?

Advanced Methodological Answer:
The compound’s rigid bicyclic structure makes it a valuable chiral scaffold:

  • Catalysis : As a ligand in asymmetric hydrogenation (e.g., BINAP analogs in Pd-catalyzed cross-couplings) .
  • Drug Discovery : Serves as a precursor to angiotensin-converting enzyme (ACE) inhibitors or kinase inhibitors. For example, tert-butyl derivatives are intermediates in synthesizing pyridinyl-substituted pyrrolopyrroles for CNS targets .
  • Dynamic Kinetic Resolution (DKR) : Used in epimerization reactions to access non-equilibrium stereoisomers, as shown in related cyclopenta[b]pyrrole syntheses .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Basic Methodological Answer:

  • HPLC-MS : Quantifies purity (≥95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
  • FT-IR : Confirms carbonyl stretches (e.g., 1685 cm⁻¹ for C=O) and absence of residual solvents .
  • Elemental Analysis : Validates empirical formula (C11H20N2O2 for tert-butyl analogs) .
  • Melting Point : Sharp MP ranges (e.g., 330–331°C for related acids) indicate crystallinity .

How can researchers optimize reaction conditions to mitigate low yields in large-scale syntheses?

Advanced Methodological Answer:
Scale-up challenges include exothermic side reactions and solvent compatibility. Strategies include:

  • Flow Chemistry : Continuous reactors minimize thermal gradients during cyclization .
  • Microwave Assistance : Reduces reaction time for steps like Boc-deprotection (e.g., 30 min vs. 12 hrs conventionally) .
  • DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) using factorial designs. For example, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) at 0.1 mmol% optimizes coupling yields .

What are the stability considerations for storing this compound, and how does degradation impact bioactivity?

Basic Methodological Answer:

  • Storage : Store at –20°C under argon in amber vials to prevent oxidation/hydrolysis .
  • Degradation Pathways : Hydrolysis of the benzyl ester to carboxylic acid (detectable via TLC) reduces cell permeability in biological assays .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) monitor purity via HPLC .

How does the compound’s stereochemistry influence its electronic properties in materials science applications?

Advanced Methodological Answer:
The bicyclic core’s conformation affects π-conjugation and HOMO/LUMO levels:

  • DFT Calculations : Predict bandgap modulation (e.g., 2.0–2.5 eV for pyrrolo[3,4-c]pyrrole-1,4-diones in organic photovoltaics) .
  • Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials (–0.5 to –1.0 V vs. Ag/AgCl) for hole-transport layers .
  • XRD : Correlates crystal packing (e.g., herringbone vs. π-stacked) with charge mobility in thin-film devices .

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